4-Isopropyl-3-thiosemicarbazide
Overview
Description
The compound 4-Isopropyl-3-thiosemicarbazide is a derivative of thiosemicarbazide, which is a chemical compound that has been extensively studied due to its potential applications in various fields, including medicinal chemistry and materials science. Thiosemicarbazones, in general, are known for their ability to form complexes with metals and for their biological activities.
Synthesis Analysis
The synthesis of thiosemicarbazone derivatives typically involves the reaction of an aldehyde or ketone with thiosemicarbazide. For instance, the compound E-2-(4-isopropylbenzylidene)thiosemicarbazone is synthesized from the reaction of 4-isopropylbenzaldehyde and thiosemicarbazide in an ethanol solution . Similarly, other thiosemicarbazone compounds are synthesized through reactions with various aldehydes or ketones, as demonstrated by the synthesis of a novel thiosemicarbazone from di-2-pyridyl ketone and 4-phenyl-3-thiosemicarbazide .
Molecular Structure Analysis
The molecular structure of thiosemicarbazone derivatives is often characterized using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and FT-IR spectroscopy. For example, the crystal structure of E-2-(4-isopropylbenzylidene)thiosemicarbazone was determined to crystallize in the monoclinic space group with specific unit cell parameters . The molecular and crystal structure of another derivative synthesized from 4-isopropoxalyl-1,5-diphenyl-2,3-dihydro-2,3-pyrroledione and thiosemicarbazide was also studied using single-crystal X-ray diffraction .
Chemical Reactions Analysis
Thiosemicarbazones can undergo various chemical reactions, forming different compounds under specific conditions. For instance, reactions of 4-phenyl- and 4-(p-tolyl)-thiosemicarbazide with chloroacetone and omega-bromoacetophenone were investigated, leading to the formation of isomeric compounds . Additionally, the reaction of 4-formylantipyrine with thiosemicarbazide produced thiosemicarbazones that were further reacted with K2PdCl4 to produce palladium complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiosemicarbazone derivatives are characterized by their spectroscopic data and crystallographic parameters. The IR and NMR spectra provide insights into the functional groups and the electronic environment of the atoms within the molecule. For example, the IR data supported the predominance of the thione form in the solid state of a novel thiosemicarbazone synthesized from di-2-pyridyl ketone . The crystal structures of thiosemicarbazones derived from 3- and 4-formylpyridine and 3- and 4-acetylpyridine revealed intramolecular and intermolecular hydrogen bonding . Theoretical calculations using DFT methods have also been employed to understand the electronic properties of these molecules, as seen in the study of a molecule synthesized from benzenesulfonamido and 4-methylphenyl thiosemicarbazide .
Scientific Research Applications
Results
The studies revealed significant nematocidal potential against nematodes of the genus Rhabditis sp. and antibacterial activity against ACCT standard strains. The compounds also displayed low cytotoxicity on two cell lines and exhibited antioxidant activity, which is crucial for combating infections with pathogenic microorganisms .
Application in Chemical Synthesis
Results
Application in Material Science
Results
Application in Agricultural Chemistry
Results
Application in Veterinary Medicine
Results
Application in Analytical Chemistry
Results
Application in Metal Ion Detection
Results
The derivative selectively complexed with Fe3+ among many metal ions. The complex stoichiometry and stability constant were determined by fluorometric measurements, showing a linear range between 0.5 and 5.5 mg/L for Fe3+ detection. The method proved to be simple, cost-effective, and applicable to soil samples, with detection and quantification limits of 0.07 and 0.214 mg/L, respectively .
Application in Tuberculostatic Agents
Results
Three newly obtained compounds confirmed tuberculostatic activity against Mycobacterium tuberculosis. The most active compound showed this effect probably due to the presence of a methoxy group on the benzene nucleus of the thiosemicarbazide residue .
Application in Ion Sensing
Methods of Application
Results: The derivatives have shown potential as selective sensors for metal ions like iron (Fe3+), with applications in environmental monitoring and healthcare .
Application in Biochemistry
Methods of Application
Results: The optimization of chemical reactions and in vitro biological tests confirmed the tuberculostatic activity of the newly obtained compounds against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis .
Application in Coordination Chemistry
Results
These studies have shown that metal complexes exhibit enhanced biological activity compared to the free ligand or metal ion alone. The complexes also play a role in the storage and transport of substances within biological systems .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-amino-3-propan-2-ylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3S/c1-3(2)6-4(8)7-5/h3H,5H2,1-2H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFXGKCDSJXKHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365215 | |
Record name | 4-Isopropyl-3-thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-3-thiosemicarbazide | |
CAS RN |
13431-36-2 | |
Record name | 4-Isopropylthiosemicarbazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13431-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isopropyl-3-thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ISOPROPYL-3-THIOSEMICARBAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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